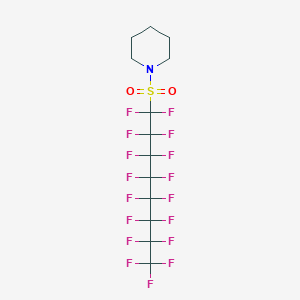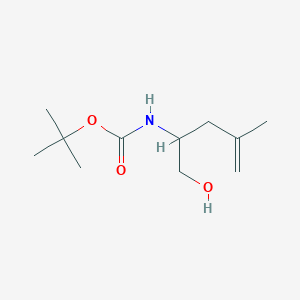
N-Boc-2-Amino-4-methylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-Amino-4-methylpent-4-en-1-ol is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . . This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a hydroxyl group attached to a pentenyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4-methylpent-4-en-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected compound .
Industrial Production Methods
Industrial production of N-Boc-2-Amino-4-methylpent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-Amino-4-methylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-Boc-2-amino-4-methylpent-4-en-1-one.
Reduction: Formation of N-Boc-2-amino-4-methylpentane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Boc-2-Amino-4-methylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Boc-2-Amino-4-methylpent-4-en-1-ol depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. The hydroxyl group and the double bond in the pentenyl chain provide reactive sites for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-2-Amino-4-methylpentane-1-ol: Similar structure but with a saturated pentane chain.
N-Boc-2-Amino-4-methylpent-4-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
N-Boc-2-Amino-4-methylpent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the pentenyl chain, providing multiple reactive sites for chemical modifications. This makes it a versatile building block in organic synthesis and a valuable intermediate in the production of complex molecules.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-(1-hydroxy-4-methylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h9,13H,1,6-7H2,2-5H3,(H,12,14) |
Clé InChI |
OCJXNJVRQVFDHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


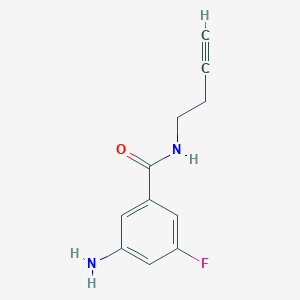
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
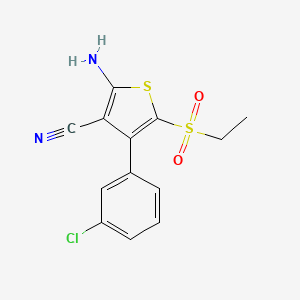
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
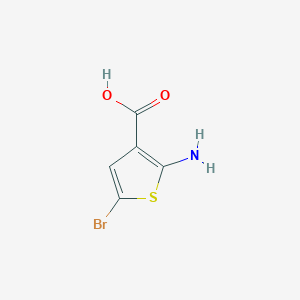
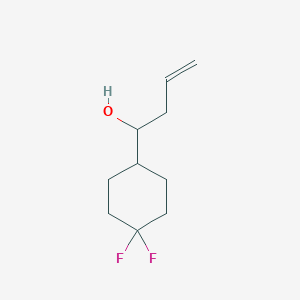
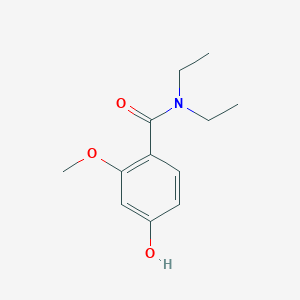
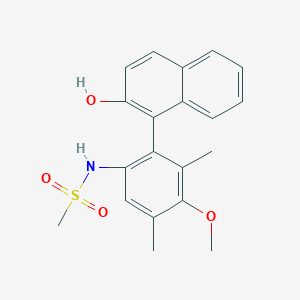
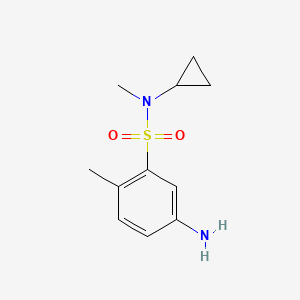
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
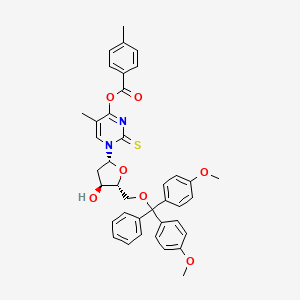
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
